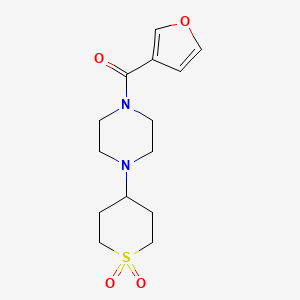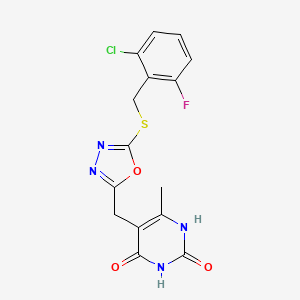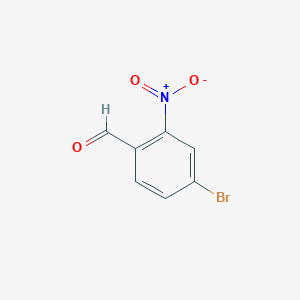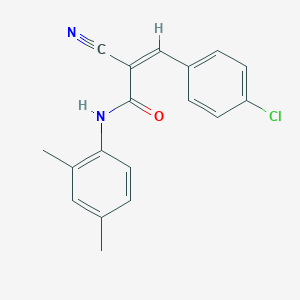
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole, also known as Boc-EPyI, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential for use as a drug candidate. The compound has been shown to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Mécanisme D'action
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole exerts its biological activity through the inhibition of specific enzymes. The compound has been shown to bind to the active site of protein kinases and phosphodiesterases, thereby preventing their activity. This inhibition leads to downstream effects, such as the modulation of signaling pathways and the regulation of cellular processes.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular processes such as proliferation and differentiation. Additionally, 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in cellular processes. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
One limitation of using 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, the synthesis of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is a multi-step process that may be time-consuming and challenging.
Orientations Futures
There are several potential future directions for research involving 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole. One area of interest is the development of new drugs based on the compound's inhibitory activity against specific enzymes. Additionally, further research is needed to fully understand the compound's anti-inflammatory and analgesic effects, and to determine its potential as a treatment for pain and inflammation. Finally, there is potential for the development of new synthetic methods for the production of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole, which may improve its accessibility and reduce the time and resources required for its synthesis.
Méthodes De Synthèse
The synthesis of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole involves a multi-step process that begins with the reaction of 1-ethyl-3-methyl-4-nitro-1H-pyrazole with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with iodomethane to yield 1-ethyl-4-iodo-1H-pyrazole. The final step involves the protection of the pyrazole nitrogen with the Boc group to yield 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole.
Applications De Recherche Scientifique
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been extensively studied for its potential use as a drug candidate. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases. Additionally, 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
5-(butan-2-yloxymethyl)-1-ethyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-8(3)14-7-10-9(11)6-12-13(10)5-2/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHUVTPOMXZABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2589954.png)


![N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589959.png)


![1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2589962.png)




![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2589969.png)
